molecular formula C20H14N2O6 B12886584 7,8-Dimethoxy-3-nitro-2-(quinolin-2-yl)-4H-1-benzopyran-4-one CAS No. 88685-92-1

7,8-Dimethoxy-3-nitro-2-(quinolin-2-yl)-4H-1-benzopyran-4-one

Cat. No.: B12886584
CAS No.: 88685-92-1
M. Wt: 378.3 g/mol
InChI Key: FKKFRTZMBCWWPC-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-3-nitro-2-(quinolin-2-yl)-4H-chromen-4-one: is a complex organic compound with a molecular formula of C18H10N2O4 and a molecular weight of 318.283 g/mol . This compound is characterized by its chromen-4-one core structure, which is substituted with methoxy, nitro, and quinolinyl groups. The presence of these functional groups imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethoxy-3-nitro-2-(quinolin-2-yl)-4H-chromen-4-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents.

    Attachment of the quinolinyl group: This step often involves coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

    Methoxylation: Introduction of methoxy groups through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and quinolinyl groups.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Formation of quinolinyl chromen-4-one derivatives with oxidized methoxy groups.

    Reduction: Formation of amino derivatives of the compound.

    Substitution: Formation of various substituted chromen-4-one derivatives.

Scientific Research Applications

7,8-Dimethoxy-3-nitro-2-(quinolin-2-yl)-4H-chromen-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7,8-Dimethoxy-3-nitro-2-(quinolin-2-yl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways: The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    7,8-Dimethoxy-2-(quinolin-2-yl)-4H-chromen-4-one: Lacks the nitro group.

    3-Nitro-2-(quinolin-2-yl)-4H-chromen-4-one: Lacks the methoxy groups.

    7,8-Dimethoxy-3-amino-2-(quinolin-2-yl)-4H-chromen-4-one: Contains an amino group instead of a nitro group.

Uniqueness

The presence of both methoxy and nitro groups, along with the quinolinyl substitution, makes 7,8-Dimethoxy-3-nitro-2-(quinolin-2-yl)-4H-chromen-4-one unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities.

Properties

CAS No.

88685-92-1

Molecular Formula

C20H14N2O6

Molecular Weight

378.3 g/mol

IUPAC Name

7,8-dimethoxy-3-nitro-2-quinolin-2-ylchromen-4-one

InChI

InChI=1S/C20H14N2O6/c1-26-15-10-8-12-17(23)16(22(24)25)19(28-18(12)20(15)27-2)14-9-7-11-5-3-4-6-13(11)21-14/h3-10H,1-2H3

InChI Key

FKKFRTZMBCWWPC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)C(=C(O2)C3=NC4=CC=CC=C4C=C3)[N+](=O)[O-])OC

Origin of Product

United States

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